Proxyphylline
Overview
Description
Mechanism of Action
Target of Action
Proxyphylline primarily targets phosphodiesterase (PDE) enzymes . These enzymes are responsible for the degradation of cyclic adenosine monophosphate (cAMP) in cells . This compound also acts as an antagonist to Adenosine A1 and A2a receptors .
Mode of Action
This compound interacts with its targets by inhibiting the phosphodiesterase enzymes . This inhibition results in an increase in intracellular levels of cAMP . The increased cAMP levels can lead to various downstream effects, including relaxation of smooth muscle tissue, which is particularly relevant in the context of bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the degradation of cAMP . By inhibiting phosphodiesterase enzymes, this compound prevents the breakdown of cAMP, leading to an increase in its intracellular levels . This can affect various downstream cellular processes, including the regulation of glycogen, sugar, and lipid metabolism.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of cAMP levels within cells . By inhibiting the degradation of cAMP, this compound can influence various cellular processes, potentially leading to effects such as bronchodilation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsFor instance, certain substances can interact with this compound, potentially altering its serum concentration .
Biochemical Analysis
Biochemical Properties
Proxyphylline interacts with various enzymes and proteins in the body. As a xanthine derivative, it is likely to interact with enzymes involved in purine metabolism
Cellular Effects
This compound has been reported to have effects on various types of cells. It acts as a cardiac stimulant, suggesting that it has effects on cardiac muscle cells . It also acts as a bronchodilator, indicating that it affects the smooth muscle cells in the bronchi
Molecular Mechanism
As a xanthine derivative, it may exert its effects at the molecular level through interactions with purine metabolism enzymes
Metabolic Pathways
As a xanthine derivative, it is likely involved in purine metabolism .
Preparation Methods
Proxyphylline can be synthesized through various methods. One common synthetic route involves the reaction of theophylline with 2-chloropropanol under basic conditions . The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the substitution of the chlorine atom with the hydroxyl group, resulting in the formation of this compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Proxyphylline undergoes several types of chemical reactions, including:
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Proxyphylline has several scientific research applications, including:
Comparison with Similar Compounds
Proxyphylline is similar to other xanthine derivatives such as theophylline, caffeine, and theobromine . it is unique in its specific structure, which includes a hydroxypropyl group at the 7-position of the xanthine ring . This structural difference imparts distinct pharmacological properties to this compound, such as its specific bronchodilator and vasodilator effects .
Similar Compounds
- Theophylline
- Caffeine
- Theobromine
This compound’s unique structure and pharmacological profile make it a valuable compound in both research and clinical settings .
Properties
IUPAC Name |
7-(2-hydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O3/c1-6(15)4-14-5-11-8-7(14)9(16)13(3)10(17)12(8)2/h5-6,15H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHQZNGJUGFTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023536 | |
Record name | Proxyphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855655 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
603-00-9 | |
Record name | Proxyphylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Proxyphylline [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Proxyphylline | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13449 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | proxyphylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759279 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | proxyphylline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Proxyphylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5023536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Proxyphylline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.117 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROXYPHYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13G1DMN4P0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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